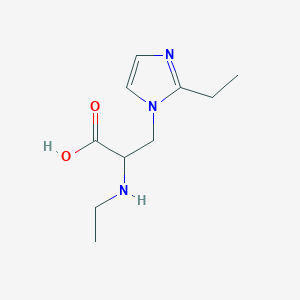

3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid

Description

3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic compound featuring an imidazole ring linked to a propanoic acid backbone via an ethylamino group. This structure combines aromatic heterocyclic and amino acid motifs, which are common in pharmaceuticals targeting enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(ethylamino)-3-(2-ethylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-3-9-12-5-6-13(9)7-8(10(14)15)11-4-2/h5-6,8,11H,3-4,7H2,1-2H3,(H,14,15) |

InChI Key |

GLAFPISJNPAGKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CC(C(=O)O)NCC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Parameter | Data |

|---|---|

| Chemical Name | 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid |

| Molecular Formula | C11H21N5O2 (approximate based on substituents) |

| Molecular Weight | ~225.29 g/mol |

| CAS Number | 2000671-25-8 |

| Structural Features | Imidazole ring with 2-ethyl substitution, ethylamino group at C-2 of propanoic acid |

| Synonyms | None widely standardized beyond IUPAC name |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid typically involves:

- Construction or functionalization of the imidazole ring with a 2-ethyl substituent.

- Attachment of the imidazole moiety to the propanoic acid backbone at the 3-position.

- Introduction of the ethylamino group at the 2-position of the propanoic acid.

These steps may be achieved by multi-step organic synthesis involving nucleophilic substitution, amination, and coupling reactions.

Reported Synthetic Routes

Nucleophilic Substitution Approach

One common approach involves the reaction of a halogenated propanoic acid derivative (e.g., 3-bromopropanoic acid) with 2-ethylimidazole or its derivatives. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon bearing the leaving group, forming the 3-(2-ethylimidazol-1-yl)propanoic acid intermediate.

Subsequently, the 2-position of the propanoic acid is functionalized with an ethylamino group via amination reactions, often using ethylamine under controlled conditions.

This strategy is supported by analogous syntheses of imidazole-substituted propanoic acids documented in literature, where refluxing 3-bromopropanoic acid with imidazole derivatives in solvents like dichloromethane or ethanol yields the desired substitution products with moderate to good yields (e.g., 50-60%).

Multi-Step Amination and Derivatization

An alternative involves first synthesizing 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid, followed by selective amination at the 2-position using ethylamine or ethylamino precursors. Reaction conditions typically involve:

- Use of mild bases or catalysts to promote amination.

- Controlled temperature (often ambient to 80°C).

- Solvent systems such as aqueous or alcoholic media.

This method allows for better control over regioselectivity and purity.

Imidazoline Derivative Hydrolysis and Functionalization

Patent literature indicates that related compounds, such as substituted imidazolines, can be hydrolyzed to yield imidazole derivatives with carboxylic acid functionalities. For instance, water-soluble substituted imidazolines are synthesized by reacting fatty acids with diethylene triamine, followed by derivatization with acrylic acid at elevated temperatures (180–225°C), then hydrolyzed to yield related amino acid derivatives.

Although this method is more relevant to longer alkyl chain imidazoline derivatives, it provides insight into possible synthetic manipulations applicable to ethyl-substituted imidazole propanoic acids.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 3-bromopropanoic acid + 2-ethylimidazole | Reflux in DCM or EtOH | 50–60 | 48 h reflux; moderate yields |

| Amination at C-2 | Ethylamine, base catalyst (e.g., triethylamine) | Ambient to 80°C | Variable | Selective amination; mild conditions |

| Hydrolysis of imidazoline precursors | Fatty acid + diethylene triamine + acrylic acid | 180–225°C (initial), then hydrolysis | Not specified | For related imidazoline derivatives |

Analytical and Research Findings

Purity and Isomerism : The compound is expected to exist as a single regioisomer due to selective substitution on the imidazole nitrogen and the propanoic acid backbone. Analytical techniques such as NMR, HPLC, and mass spectrometry are essential to confirm purity and structure.

Spectroscopic Characterization :

- NMR : Characteristic signals for imidazole protons, ethyl groups, and amino substituents.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~225.29 g/mol.

- IR Spectroscopy : Bands corresponding to carboxylic acid (broad OH stretch), amine (NH stretch), and imidazole ring vibrations.

Solubility and Stability : The compound is typically water-soluble due to the polar carboxylic acid and amino groups. Stability under ambient conditions is generally good, but storage under inert atmosphere and refrigeration is recommended to prevent degradation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Type D/L Inhibitors (CW1–CW20)

- Structure: Derived from (R/S)-2-amino-3-(4-iodophenyl)propanoic acid, these inhibitors incorporate iodophenyl and tert-butoxycarbonyl (Boc) groups [1].

- Key Differences: The target compound lacks the iodophenyl and Boc groups, which may reduce steric hindrance and alter binding affinity.

- Applications : Designed as anticancer agents, likely targeting tyrosine kinases or proteasomes [1].

1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 9)

- Structure: Combines imidazole, tetrazole, and chlorotrityl groups with a propanoic acid chain [2].

- Key Differences: The tetrazole ring (vs. the target’s imidazole) enhances metabolic stability but increases molecular weight (576.19 g/mol vs. ~253 g/mol for the target).

- Synthesis : High yield (93%) via General Procedure 4 [2].

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)

- Structure: Benzoimidazole core with a butanoic acid chain and hydroxyethyl-benzyl substituents [3].

- Key Differences: The extended butanoic acid chain (vs. propanoic acid) may alter solubility and pharmacokinetics.

- Synthesis : Acid-base workup (NaOH/acetic acid) suggests moderate aqueous solubility [3].

Quizalofop-ethyl and Propetamphos

- Structures: Quizalofop-ethyl: Propanoic acid ethyl ester with quinoxaline and phenoxy groups [4]. Propetamphos: Phosphorothioate-linked ethylamino and methoxy groups [4].

- Key Differences: Both are esters (vs. the target’s free acid), enhancing membrane permeability but requiring hydrolysis for activation.

Comparative Data Table

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Application |

|---|---|---|---|---|---|

| 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid | Imidazole-propanoic acid | ~253 (estimated) | Ethylamino, ethylimidazole | Not reported | Potential therapeutics |

| Type D/L Inhibitors (CW1–CW20) [1] | Iodophenyl-propanoic acid | >350 (estimated) | Iodophenyl, Boc | Variable | Anticancer |

| Compound 9 [2] | Imidazole-tetrazole | 576.19 | Chlorotrityl, phenyl | 93% | Not specified |

| Compound 3 [3] | Benzoimidazole-butanoic acid | ~381 (estimated) | Hydroxyethyl-benzyl | Not reported | Not specified |

| Quizalofop-ethyl [4] | Propanoic acid ester | 372.8 | Quinoxaline-phenoxy | Not reported | Herbicide |

Structural and Functional Insights

- Bioactivity: The imidazole ring in the target compound may mimic histidine in enzyme active sites, while the ethylamino group could facilitate cationic interactions. In contrast, tetrazole (Compound 9) and benzoimidazole (Compound 3) derivatives offer alternative electronic profiles [2], [3].

- Toxicity : Propetamphos and Quizalofop-ethyl’s inclusion in the TRI list highlights environmental risks from ester/phosphorothioate groups, whereas the target compound’s free acid form may reduce bioaccumulation [4].

Biological Activity

3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid, often referred to as an imidazole compound, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.

- Molecular Formula : C8H14N2O2

- Molecular Weight : 174.21 g/mol

- CAS Number : 2258-24-4

This compound's biological activity is largely attributed to its interaction with various biological pathways. It has been shown to act as a modulator of neurotransmitter systems, particularly in relation to neurodegenerative diseases. The imidazole ring structure allows it to participate in hydrogen bonding and coordination with metal ions, which may influence its pharmacological effects.

Biological Activity Overview

-

Neuroprotective Effects :

- Research indicates that 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid exhibits neuroprotective properties. It may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease pathogenesis .

- In vitro studies suggest that this compound can enhance neuronal survival and reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

-

Antioxidant Activity :

- The compound has demonstrated significant antioxidant properties, reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is a common feature in various chronic diseases.

-

Anti-inflammatory Properties :

- Inflammation plays a key role in many neurodegenerative conditions. Studies show that 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid can downregulate pro-inflammatory cytokines, thereby mitigating inflammatory responses in neuronal tissues.

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Inhibits amyloid-beta production | |

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a controlled study using transgenic mice models of Alzheimer's disease, administration of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoic acid resulted in significant reductions in amyloid plaque formation compared to control groups. Behavioral assessments showed improved cognitive function correlated with reduced plaque burden.

Case Study 2: Oxidative Stress Reduction

A study involving human neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound led to a marked decrease in reactive oxygen species (ROS) levels and enhanced cell viability. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethyl groups at C2 of imidazole and C2 of the propanoic acid chain) .

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Elemental analysis : Verify C, H, N composition against theoretical values .

How to resolve contradictions in enzyme inhibition data across studies?

Q. Advanced

- Standardize assay conditions : Control pH, temperature, and cofactor concentrations to minimize variability .

- Dose-response curves : Use IC50 values from ≥3 independent replicates to assess potency .

- Orthogonal assays : Validate findings with complementary methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

What structural features influence biological activity?

Basic

Key features include:

- Ethyl substituents : Enhance lipophilicity and membrane permeability compared to unsubstituted analogs .

- Propanoic acid moiety : Enables hydrogen bonding with catalytic residues in enzymes (e.g., zinc-dependent metalloproteases) .

- Imidazole ring : Acts as a hydrogen bond donor/acceptor, mimicking histidine in enzyme active sites .

Designing SAR studies to optimize pharmacological profiles

Q. Advanced

- Substituent variation : Synthesize analogs with methyl, isopropyl, or halogen groups at the imidazole C2 position to explore steric/electronic effects .

- Bioassay panels : Test analogs against diverse targets (e.g., kinases, GPCRs) to identify selectivity trends .

- Pharmacokinetic screening : Assess metabolic stability (e.g., liver microsome assays) and solubility (shake-flask method) to prioritize leads .

Suitable in vitro assays for initial biological screening

Q. Basic

- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for dipeptidyl peptidase IV) to measure activity .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Receptor binding : Radioligand displacement assays (e.g., [3H]-histamine for H1/H2 receptors) .

Methodologies for pharmacokinetic property determination

Q. Advanced

- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to measure free fraction .

Impact of ethyl substituents on reactivity and interactions

Q. Basic

- Steric effects : The 2-ethyl group on imidazole restricts rotation, stabilizing specific conformations for target binding .

- Electronic effects : Ethylamino’s basicity (pKa ~10) enhances solubility in acidic cellular compartments .

Designing control experiments for mechanistic studies

Q. Advanced

- Negative controls : Use imidazole analogs lacking the ethylamino or propanoic acid groups to isolate functional contributions .

- Knockout models : CRISPR-edited cell lines (e.g., enzyme-deficient) to confirm target specificity .

- Time-course assays : Monitor acute vs. chronic effects to distinguish direct binding from downstream signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.